1-(Pyridin-3-yl)cyclohexan-1-amine
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Overview
Description
1-(Pyridin-3-yl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring bonded to a pyridine ring through an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyridine derivatives under specific conditions. One common method includes the use of Grignard reagents, where cyclohexanone reacts with pyridine in the presence of a catalyst to form the desired product . Another method involves the use of microwave irradiation to facilitate the reaction between cyanoacetamides and cyclohexanone .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for converting the compound into alcohols or amines.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyridin-3-yl)cyclohexan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been extensively studied for their biomedical applications.
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and versatility in various applications.
Uniqueness: 1-(Pyridin-3-yl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring and a pyridine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-pyridin-3-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H16N2/c12-11(6-2-1-3-7-11)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7,12H2 |
InChI Key |
ZDHXGIYQOVYLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CN=CC=C2)N |
Origin of Product |
United States |
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